Ulipristal Acetate

説明

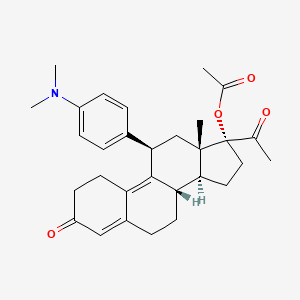

Structure

3D Structure

特性

IUPAC Name |

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLLAFOLCSJHRE-ZHAKMVSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155294 | |

| Record name | Ulipristal acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126784-99-4 | |

| Record name | Ulipristal acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126784-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulipristal acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulipristal acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ULIPRISTAL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ulipristal Acetate and Uterine Fibroids: A Deep Dive into the Molecular Mechanisms of Action

For Immediate Release

[CITY, STATE] – A comprehensive technical guide released today offers an in-depth exploration of the molecular mechanisms through which ulipristal (B1683391) acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), exerts its therapeutic effects on uterine fibroids. This whitepaper, tailored for researchers, scientists, and drug development professionals, synthesizes current experimental data to elucidate the core pathways of UPA's action, from receptor binding to tissue-level remodeling.

Ulipristal acetate is a well-established oral medication for the management of uterine fibroids, the most common benign tumors in women of reproductive age.[1] It has demonstrated significant efficacy in reducing fibroid volume and controlling associated symptoms, such as heavy menstrual bleeding.[2][3] This guide delves into the intricate molecular processes that underpin these clinical outcomes.

Core Mechanism: Selective Progesterone Receptor Modulation

At the heart of UPA's action is its function as a selective progesterone receptor modulator.[4] Uterine fibroids are known to be progesterone-dependent, with progesterone receptors (PR) being expressed at higher levels in fibroid tissue compared to the normal myometrium.[5] Progesterone is understood to promote fibroid growth by upregulating growth factors and anti-apoptotic proteins.[2] UPA binds to these progesterone receptors, exhibiting a tissue-specific mix of agonistic and antagonistic activities.[4][6] In uterine fibroid cells, it primarily acts as a PR antagonist, inhibiting cell proliferation and inducing programmed cell death (apoptosis).[4][7]

This targeted action on the progesterone pathway is a key advantage, as it allows for the therapeutic benefits of progesterone antagonism without the systemic estrogen deprivation effects associated with other treatments like GnRH agonists.[5][8]

Key Signaling Pathways and Cellular Effects

The binding of UPA to the progesterone receptor initiates a cascade of downstream events that collectively lead to the shrinkage of uterine fibroids.

Inhibition of Cell Proliferation

UPA effectively halts the proliferation of fibroid cells by modulating the cell cycle. Experimental evidence shows that UPA treatment leads to an upregulation of the cyclin-dependent kinase inhibitors p21 and p27.[9][10] These proteins act as brakes on cell cycle progression, leading to a delay in the cell cycle.[9] Concurrently, UPA has been shown to downregulate the expression of cyclin E and cyclin-dependent kinase 2 (CDK2), further contributing to the anti-proliferative effect.[9]

Induction of Apoptosis

A crucial component of UPA's mechanism is the induction of apoptosis in fibroid cells.[4] This is achieved through the downregulation of the anti-apoptotic protein Bcl-2.[1][2] By reducing the levels of Bcl-2, UPA shifts the cellular balance towards programmed cell death, contributing to a reduction in the overall tumor mass.[2] Studies have also shown an increase in the expression of cleaved caspase-3, a key executioner of apoptosis, in response to UPA treatment.[2]

Remodeling of the Extracellular Matrix

Uterine fibroids are characterized by an excessive accumulation of extracellular matrix (ECM), which contributes significantly to their bulk.[11] UPA influences the composition and integrity of this matrix. It has been shown to increase the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade ECM components.[9][12] Simultaneously, UPA can decrease the expression of tissue inhibitors of metalloproteinases (TIMPs).[1] This shift in the MMP/TIMP balance favors the breakdown of the ECM, leading to a reduction in fibroid volume.[1][12]

Furthermore, UPA treatment has been associated with a decrease in the expression of key ECM proteins like fibronectin (FN1) and versican (VCAN).[12] It also downregulates the expression of tenascin-C, another ECM protein.[13]

Anti-Angiogenic Effects

The growth of uterine fibroids is dependent on the formation of new blood vessels, a process known as angiogenesis. UPA exhibits anti-angiogenic properties by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[1] This suppression of neovascularization further limits the growth and survival of fibroid cells.[1]

Quantitative Data Summary

The clinical efficacy of this compound in treating uterine fibroids has been demonstrated in numerous studies. The following tables summarize key quantitative data from these trials.

| Clinical Trial | Dosage | Treatment Duration | Median Reduction in Fibroid Volume | Control of Uterine Bleeding (Amenorrhea Rate) | Reference |

| PEARL I | 5 mg/day | 13 weeks | - | 91% | [3] |

| 10 mg/day | 92% | [3] | |||

| PEARL II | 5 mg/day | 13 weeks | 36% | 90% | [2] |

| 10 mg/day | 42% | 98% | [2] | ||

| PEARL III (after 4 courses) | 10 mg/day | 4 x 12-week courses | 72.1% | 90% | [3] |

| PEARL IV (after 2 courses) | 5 mg/day | 2 x 12-week courses | 54% | >80% (controlled bleeding) | [14] |

| 10 mg/day | 58% | >80% (controlled bleeding) | [14] | ||

| VENUS-I | 5 mg/day | 12 weeks | - | 47.2% | [15] |

| 10 mg/day | - | 58.3% | [15] |

| Gene/Protein | Effect of UPA Treatment | Fold Change | Significance (p-value) | Reference |

| Integrin subunit beta 4 | Repressed | -12.50 | < 0.001 | [13][16] |

| Tenascin-C | Downregulated (in responsive patients) | -2.50 | 0.010 | [13][16] |

| Survivin | Repressed (in short-term responsive tumors) | -7.69 | < 0.001 | [13][16] |

| Catenin delta 2 | Upregulated (in non-responsive myomas) | +7.36 | < 0.001 | [13][16] |

| VCAN (protein) | Decreased in 80% of treated specimens | - | - | [12] |

| FN1 (protein) | Decreased in 60% of treated specimens | - | - | [12] |

| MMP2 | Increased | - | p < 0.05 | [12] |

| MMP9 | Decreased | - | p < 0.05 | [12] |

Experimental Methodologies

The findings presented in this guide are based on a variety of experimental techniques. Key methodologies employed in the cited research include:

-

Cell Culture: Primary cultures of leiomyoma cells are isolated from patient myomectomy specimens and incubated with varying concentrations of UPA to assess its direct effects on cell proliferation, viability, and gene/protein expression.[9][17]

-

Quantitative Real-Time Reverse Transcriptase PCR (qRT-PCR): This technique is used to quantify the mRNA expression levels of target genes, such as those involved in cell cycle regulation (p21, p27, cyclin E, CDK2), apoptosis (Bcl-2), and ECM components (COL1A, FN1, VCAN).[9][12]

-

Western Blotting: This method is employed to measure the protein levels of key targets to confirm that changes in gene expression translate to changes in protein abundance.[12]

-

Immunohistochemistry: This technique is used to visualize the localization and abundance of specific proteins within the fibroid tissue, providing spatial context to the molecular changes observed.[12]

-

Animal Models: Preclinical studies in animal models, such as mice, are used to investigate the in vivo effects of UPA on uterine tissue and to elucidate its mechanism of action in a whole-organism context.[18][19]

-

Clinical Trials: Randomized, double-blind, placebo-controlled clinical trials (such as the PEARL and VENUS studies) are essential for evaluating the efficacy and safety of UPA in patients with uterine fibroids.[2][3][15]

Visualizing the Pathways of Action

To further clarify the complex interplay of molecular events, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1: Core signaling pathways of this compound in uterine fibroid cells.

Figure 2: General experimental workflow for investigating UPA's mechanism of action.

Figure 3: Logical relationship of UPA's actions leading to clinical outcomes.

Conclusion

This compound's efficacy in the treatment of uterine fibroids is rooted in its multifaceted molecular mechanism of action. By selectively modulating the progesterone receptor, UPA orchestrates a concerted cellular response that includes the inhibition of cell proliferation, induction of apoptosis, remodeling of the extracellular matrix, and suppression of angiogenesis. This in-depth understanding of its core mechanisms is crucial for ongoing research, the development of novel therapeutic strategies, and the optimization of clinical applications for the management of uterine fibroids.

References

- 1. ijrcog.org [ijrcog.org]

- 2. Clinical utility of this compound for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. dovepress.com [dovepress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Drug safety evaluation of this compound in the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a novel pharmacological approach for the treatment of uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces cell cycle delay and remodeling of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Markers of Cellular Proliferation, Apoptosis, Estrogen/Progesterone Receptor Expression and Fibrosis in Selective Progesterone Receptor Modulator (this compound)-Treated Uterine Fibroids | MDPI [mdpi.com]

- 11. Uterine fibroid - Wikipedia [en.wikipedia.org]

- 12. This compound and Extracellular Matrix Production in Human Leiomyomas In Vivo: A Laboratory Analysis of a Randomized Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficacy and safety of repeated use of this compound in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound for Treatment of Symptomatic Uterine Leiomyomas: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene expression changes in uterine myomas in response to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces cell cycle delay and remodeling of extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Ulipristal Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal (B1683391) Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with distinct pharmacokinetic and pharmacodynamic properties that underpin its efficacy in emergency contraception and the management of uterine fibroids. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of UPA, alongside a detailed exploration of its molecular mechanisms of action. Quantitative data are summarized in tabular format for ease of reference, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological effects.

Pharmacokinetics

Ulipristal Acetate exhibits a well-characterized pharmacokinetic profile following oral administration. It is rapidly absorbed, extensively metabolized, and primarily eliminated through the feces.

Absorption and Distribution

Following a single 30 mg oral dose, UPA is rapidly absorbed, reaching peak plasma concentrations (Cmax) in approximately 0.5 to 3 hours.[1] The presence of a high-fat meal can delay absorption, as evidenced by a 40% to 45% decrease in Cmax and a delay in the time to maximum concentration (Tmax) by about 2.25 to 3 hours; however, the overall exposure (AUC) is increased by 20% to 26%.[2] These food-related effects are not considered clinically significant, allowing for administration with or without food.[2]

UPA is highly bound to plasma proteins (>94%), including albumin, alpha-1-acid glycoprotein, and high-density lipoprotein.[2][3]

Table 1: Pharmacokinetic Parameters of this compound (Single Dose)

| Parameter | 5 mg Dose[2] | 10 mg Dose[4] | 20 mg Dose[3] | 30 mg Dose[2][3] |

| Cmax (ng/mL) | 47.7 ± 27.7 | 42.2 | 130.9 | 176 ± 89 |

| Tmax (h) | 0.91 ± 0.98 | 0.75 | 0.89 | ~1 |

| AUC (ng·h/mL) | 112 ± 49 | 216.6 (Day 10) | 602.8 (Day 10) | 556 ± 260 |

| t½ (h) | 46.4 ± 14.0 | 38 - 49 | 38 - 49 | 32.4 ± 6.3 |

| Absolute Bioavailability | - | - | - | 27.46 ± 4.97% |

| Volume of Distribution (L) | - | - | - | 644.0 |

| Clearance (L/h) | - | - | - | 10.3 |

Data are presented as mean ± standard deviation where available.

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP1A2.[2][5] The major metabolic pathway is oxidative demethylation, resulting in the formation of a mono-demethylated metabolite (PGL4002) and a di-demethylated metabolite.[6] The mono-demethylated metabolite is pharmacologically active.[1]

Table 2: Pharmacokinetic Parameters of Mono-demethylated this compound (PGL4002)

| Parameter | 10 mg UPA Dose[4] |

| Cmax (ng/mL) | 25.1 ± 12.0 |

| Tmax (h) | 1.0 (0.5 - 2.0) |

| AUC (ng·h/mL) | 119 ± 52 |

| t½ (h) | 35.8 ± 16.3 |

Data are presented as mean ± standard deviation or median (range).

Excretion

The primary route of elimination for UPA and its metabolites is through the feces.[4] A mass balance study using radiolabeled UPA demonstrated that approximately 73% of the administered dose was recovered in the feces, with about 6% recovered in the urine.[4][6] The terminal half-life of UPA is approximately 32.4 to 46.4 hours.[2][3][7]

Pharmacodynamics

This compound's pharmacodynamic effects are mediated through its selective modulation of the progesterone receptor (PR), where it can exert both antagonistic and partial agonistic activities depending on the target tissue and the hormonal environment.[8][9]

Mechanism of Action in Emergency Contraception

The primary mechanism of action of UPA in emergency contraception is the inhibition or delay of ovulation.[10][11] This is achieved by antagonizing the effects of progesterone on the hypothalamic-pituitary-ovarian axis, which suppresses or delays the luteinizing hormone (LH) surge required for follicular rupture.[12] UPA is effective even when administered shortly before the LH peak, a time when levonorgestrel-based emergency contraception is no longer effective.[10]

Table 3: Efficacy of this compound in Delaying Ovulation

| Timing of Administration | Follicular Rupture Delayed/Inhibited |

| Before LH surge onset | 100% |

| After LH surge onset, before LH peak | 78.6% |

| After LH peak | 8.3% |

Data from a study by Brache et al. as cited in multiple sources.

dot

Caption: UPA's antagonism of the progesterone receptor blocks the LH surge.

Mechanism of Action in Uterine Fibroids

In uterine fibroids, UPA exerts its therapeutic effect by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in the fibroid cells.[8] This leads to a reduction in the size of the fibroids and an alleviation of associated symptoms such as heavy menstrual bleeding.[8] Studies have shown that UPA downregulates the expression of angiogenic growth factors and modulates the expression of matrix metalloproteinases (MMPs), contributing to the breakdown of the extracellular matrix in leiomyoma cells.[13] In some cancer cell lines, UPA has been shown to inhibit the STAT3/CCL2 signaling pathway.[14]

Caption: Workflow for the quantification of UPA in plasma using LC-MS/MS.

Assessment of Ovulation Inhibition in Clinical Trials

Clinical trials evaluating the efficacy of UPA as an emergency contraceptive typically involve the following methodologies:

-

Participant Selection: Healthy, regularly menstruating women are recruited.

-

Follicular Monitoring: Transvaginal ultrasonography is used to monitor the growth of the dominant ovarian follicle.

-

Hormonal Analysis: Serial blood samples are collected to measure levels of LH, estradiol, and progesterone to determine the phase of the menstrual cycle and the timing of the LH surge.

-

Drug Administration: UPA or placebo is administered at specific times relative to the follicular size or the onset of the LH surge.

-

Outcome Assessment: The primary outcome is the occurrence of follicular rupture (ovulation) within a specified timeframe (e.g., 5 days) after treatment, as confirmed by ultrasound and progesterone levels.

Evaluation of Effects on Uterine Fibroid Cells

In vitro studies to assess the impact of UPA on uterine fibroid cells often include:

-

Cell Culture: Primary leiomyoma cells are isolated from patient tissues and cultured.

-

Proliferation Assays: The effect of UPA on cell proliferation is measured using assays such as MTT or by quantifying the expression of proliferation markers like Ki-67 and PCNA via immunohistochemistry.

-

Apoptosis Assays: The induction of apoptosis is assessed by methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the levels of apoptosis-related proteins like cleaved caspase-3 and Bcl-2.

-

Gene and Protein Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of target genes and proteins involved in cell growth, apoptosis, and extracellular matrix remodeling (e.g., MMPs, TIMPs).

Conclusion

This compound possesses a favorable pharmacokinetic profile that allows for effective oral administration. Its unique pharmacodynamic properties as a selective progesterone receptor modulator provide a potent mechanism for both emergency contraception through the delay of ovulation and the medical management of uterine fibroids by inducing apoptosis and inhibiting proliferation of fibroid cells. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent.

References

- 1. "Ulipristal blocks ovulation by inhibiting progesterone receptor-depend" by Shanmugasundaram Nallasamy, Jaeyeon Kim et al. [knowledgecommons.popcouncil.org]

- 2. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. hub.hku.hk [hub.hku.hk]

- 5. researchgate.net [researchgate.net]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Immediate pre-ovulatory administration of 30 mg this compound significantly delays follicular rupture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on gene expression profile in endometrial cells in culture and in vivo upon post-ovulatory administration in fertile women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanism of Action of this compound for Emergency Contraception: A Systematic Review [frontiersin.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound on Reactive Oxygen Species and Proinflammatory Cytokine Release by Epithelial and Stromal Cells from Human Endometrium and Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrix Metalloproteinase Activity Correlates With Uterine Myoma Volume Reduction After this compound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Ulipristal Acetate: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal (B1683391) Acetate (B1210297) (UPA) is a synthetic steroid that acts as a selective progesterone (B1679170) receptor modulator (SPRM).[1] It is primarily utilized for emergency contraception and the management of uterine fibroids.[2][3] This technical guide provides an in-depth examination of the molecular structure, physicochemical properties, and mechanism of action of Ulipristal Acetate. It includes detailed experimental protocols for its characterization and summarizes key quantitative data in a structured format for ease of reference.

Molecular Structure and Physicochemical Properties

This compound, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[3][4][5] Its structure is characterized by a 4,9-diene steroid backbone with a distinctive aminophenyl substitution at the 11β position, which is crucial for its activity.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | [3] |

| Synonyms | CDB-2914, Ella, EllaOne, Esmya | [3][5] |

| CAS Number | 126784-99-4 | [3] |

| Molecular Formula | C₃₀H₃₇NO₄ | [5][6] |

| Molecular Weight | 475.6 g/mol | [5][6] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| pKa | 5.49 ± 0.24 (Predicted) | [1] |

| Melting Point | 184.0 to 188.0 °C | |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol. DMSO: up to 95 mg/mL. | [1][7] |

| Bioavailability | Nearly 100% | [3] |

| Protein Binding | 97–99.5% | [3][8] |

| Metabolism | Primarily hepatic, via Cytochrome P450 (CYP3A4) | [3][9] |

| Elimination Half-life | ~32 hours | [3][8] |

| Peak Plasma Concentration (Cmax) | 176 ± 89 ng/mL (single 30 mg dose) | [10][11] |

| Time to Peak (Tmax) | ~1 hour (fasting state) | [10][11] |

| Excretion | ~90% in feces | [3] |

Mechanism of Action

This compound's primary pharmacological effect is mediated through its high-affinity binding to the progesterone receptor (PR), where it exhibits mixed agonist and antagonist activities depending on the target tissue and hormonal environment.[2][9] This selective modulation is the cornerstone of its therapeutic applications.

Emergency Contraception: Ovulation Inhibition

When used for emergency contraception, UPA's principal mechanism is the inhibition or delay of ovulation.[12][13] Progesterone, acting through the PR, is essential for the luteinizing hormone (LH) surge that triggers follicular rupture and ovulation.[8] UPA, by binding to the PR in the hypothalamus and pituitary, can block this natural progesterone action.[13] This prevents or postpones the LH surge, thereby delaying follicular rupture.[13] Notably, UPA remains effective even when administered shortly before the LH surge has begun, a period when other hormonal contraceptives like levonorgestrel (B1675169) are no longer effective.[8]

Endometrial Effects

UPA also has direct effects on the endometrium, altering the uterine lining to make it less receptive to implantation.[2] However, most studies conclude that the low dose of UPA used for emergency contraception has no significant effect on embryo attachment, with ovulation inhibition being the primary mechanism.[8]

Uterine Fibroids

In the treatment of uterine fibroids, which are progesterone-dependent benign tumors, UPA's antagonistic effects on the PR in fibroid tissue are key.[2] It inhibits cell proliferation and induces apoptosis (programmed cell death) in the fibroid cells, leading to a reduction in their size and associated symptoms like heavy bleeding.[2][14]

Receptor Cross-Reactivity

This compound also binds to glucocorticoid and androgen receptors, but with a much lower affinity than for the progesterone receptor.[4][15] Significant anti-glucocorticoid and anti-androgen activities are observed only at doses approximately 50 times higher than those required for its anti-progestin effects, highlighting its selectivity for the PR.[4][8]

Experimental Protocols

The following protocols are representative of standard methodologies used to characterize the activity and properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of UPA on a relevant cell line (e.g., uterine fibroid cells or endometrial cells).

-

Materials:

-

Target cell line (e.g., Ishikawa endometrial adenocarcinoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[16]

-

Compound Treatment: Prepare serial dilutions of UPA in the complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of UPA. Include a vehicle control (medium with DMSO at the same concentration as the highest UPA dose).[16]

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan (B1609692) crystals.[16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the UPA concentration to determine the IC50 (half-maximal inhibitory concentration) value.[16]

Quantification in Human Plasma by LC-MS/MS

This protocol describes a method for quantifying UPA in human plasma, essential for pharmacokinetic studies.

-

Materials:

-

Human plasma samples

-

This compound analytical standard and deuterated internal standard (IS), e.g., this compound-d3

-

Methanol (for protein precipitation)

-

LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass spectrometer)

-

ACE Excel 3 C18-PFP column or equivalent[17]

-

-

Procedure:

-

Sample Preparation: To a 50 µL aliquot of plasma, add the internal standard. Precipitate plasma proteins by adding methanol. Vortex and centrifuge to pellet the proteins.[17]

-

Chromatography: Inject the supernatant onto the LC-MS/MS system. Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile).[17]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for UPA (e.g., m/z 476.2 → 134.1) and the IS (e.g., m/z 479.3 → 416.2).[17]

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify UPA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method should be validated for linearity, accuracy, precision, and stability.[17]

References

- 1. This compound CAS#: 126784-99-4 [m.chemicalbook.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C30H37NO4 | CID 130904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(CDB2914) | C30H37NO4 | CID 9826231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | Mechanism of Action of this compound for Emergency Contraception: A Systematic Review [frontiersin.org]

- 9. nbinno.com [nbinno.com]

- 10. extranet.who.int [extranet.who.int]

- 11. This compound, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rep.bioscientifica.com [rep.bioscientifica.com]

- 13. ctcsrh.org [ctcsrh.org]

- 14. This compound, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A novel LC-MS/MS method for the quantification of this compound in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Ulipristal Acetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Selective Progesterone (B1679170) Receptor Modulator (SPRM)

Introduction

Ulipristal Acetate (UPA) is a potent, orally active selective progesterone receptor modulator (SPRM) with significant applications in reproductive health, primarily for emergency contraception and the management of uterine fibroids.[1] As a derivative of 19-norprogesterone, UPA exhibits a unique pharmacological profile, acting as a mixed progesterone agonist/antagonist depending on the target tissue and the hormonal environment.[2][3] This tissue-selective activity allows for targeted therapeutic effects while potentially minimizing unwanted side effects associated with broad-spectrum hormonal agents. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the experimental protocols used in its characterization.

Mechanism of Action

This compound exerts its effects by binding with high affinity to the progesterone receptor (PR), where it can elicit agonist, antagonist, or partial agonist/antagonist responses.[2] This selective modulation of the PR is the foundation of its therapeutic utility. In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[1] For the treatment of uterine fibroids, UPA's antagonistic effects on the progesterone receptor in leiomyoma cells inhibit cell proliferation and induce apoptosis, leading to a reduction in fibroid volume.

Signaling Pathways

This compound's interaction with the progesterone receptor initiates a cascade of molecular events that modulate gene expression. Key signaling pathways affected by UPA include:

-

Progesterone Receptor-Dependent Ovulation Pathway: UPA's antagonist activity at the progesterone receptor in the hypothalamus and pituitary, as well as directly within the ovary, blocks the normal signaling cascade required for follicular rupture and ovulation.[4][5][6][7][8] This is a critical mechanism for its use as an emergency contraceptive.

-

STAT3/CCL2 Signaling Pathway in Uterine Sarcoma: In uterine sarcoma cells, UPA has been shown to inhibit the STAT3/CCL2 signaling pathway, leading to decreased cell growth and induction of apoptosis. This suggests a potential therapeutic application beyond benign conditions.[9][10][11][12]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Superovulation technique [jax.org]

- 3. obgyn.columbia.edu [obgyn.columbia.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 7. ilexlife.com [ilexlife.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Establishment and characterization of uterine sarcoma and carcinosarcoma patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mesoscale.com [mesoscale.com]

- 11. Establishment and preclinical application of a patient-derived xenograft model for uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Patient-Derived Xenograft Models for Endometrial Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Selective Progesterone Receptor Modulator: An In-depth Technical Guide to the Discovery and Development of Ulipristal Acetate (CDB-2914)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal Acetate (B1210297) (UPA), initially known by its development code CDB-2914, is a selective progesterone (B1679170) receptor modulator (SPRM) that has emerged as a significant therapeutic agent in women's health, primarily for emergency contraception and the management of uterine fibroids. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ulipristal Acetate. It details the preclinical and clinical journey of this compound, from its synthesis and receptor binding profile to its pharmacokinetics and clinical efficacy. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction: The Quest for a Selective Progesterone Receptor Modulator

The development of this compound was driven by the need for a compound with a more refined interaction with the progesterone receptor (PR) than existing progestins and anti-progestins. The goal was to create a molecule with tissue-selective agonist and antagonist activities, thereby maximizing therapeutic benefits while minimizing off-target effects. UPA was designed as a derivative of 19-norprogesterone (B1209251) to enhance its specificity for the progesterone receptor.[1] This selective modulation allows UPA to exert distinct effects in different physiological contexts, a key attribute for its dual applications in emergency contraception and the treatment of uterine fibroids.[2]

Synthesis and Physicochemical Properties

This compound, chemically known as 17α-acetoxy-11β-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione, is a synthetic steroid. Several synthetic routes for UPA have been developed to optimize yield and facilitate industrial-scale production.

One common synthetic pathway involves a multi-step process starting from readily available steroid precursors. Key steps include epoxidation, cyanation, Grignard reaction, methylation, and acetylation to arrive at the final compound.[3][4] Another efficient route involves the 1,4-addition of an aryl side-chain to a steroidal epoxide intermediate, followed by hydrolysis and aromatization.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₀H₃₇NO₄ |

| Molar Mass | 475.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO |

Source: Information compiled from various chemical and pharmaceutical data sources.

Mechanism of Action: Modulating the Progesterone Receptor

This compound's primary mechanism of action is its high-affinity binding to the progesterone receptor, where it acts as a partial agonist/antagonist.[2][6] This dual activity is tissue-dependent and is the foundation of its therapeutic effects. In the context of emergency contraception, UPA's antagonistic effects are predominant. By binding to the PR in the hypothalamus and pituitary, it inhibits or delays the luteinizing hormone (LH) surge, which is essential for ovulation.[2][7] This effect is particularly notable as UPA can delay ovulation even when the LH surge has initiated.[7]

When used for the treatment of uterine fibroids, UPA's mixed agonist/antagonist properties lead to the inhibition of cell proliferation and the induction of apoptosis in the fibroid tissue.[2]

Receptor Binding Profile

This compound exhibits a high and selective affinity for the progesterone receptor. Its binding affinity for glucocorticoid and androgen receptors is significantly lower, resulting in a favorable side-effect profile compared to less selective compounds like mifepristone.[1][8]

Table 2: Receptor Binding Affinity of this compound

| Receptor | Ligand | Assay System | Value (EC₅₀) |

| Progesterone Receptor A (PR-A) | This compound | Human | 8.5 nM |

| Progesterone Receptor B (PR-B) | This compound | Human | 7.7 nM |

| Progesterone Receptor (Uterine) | This compound | Rabbit | 13.6 nM |

| Glucocorticoid Receptor (GR) | This compound | Rabbit Thymic | 15.4 nM |

| Estrogen Receptor (ER) | This compound | Human | >10,000 nM |

Source: Bertin Bioreagent Product Information Sheet

Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of intracellular events that modulate gene expression.

Preclinical Development

Preclinical studies were instrumental in characterizing the pharmacological profile of this compound. These studies, conducted in various animal models, confirmed its potent anti-progestational and anti-ovulatory effects.

In Vitro Studies

In vitro assays demonstrated UPA's high binding affinity for the progesterone receptor and its ability to modulate PR-mediated gene expression.

In Vivo Studies

Animal models, particularly in rabbits and rats, were used to assess the in vivo efficacy of UPA. These studies confirmed its ability to inhibit ovulation and prevent pregnancy when administered post-coitally. For instance, in a mouse model, a 40 mg/kg intraperitoneal dose of UPA administered within 6 hours of human chorionic gonadotropin (hCG) treatment effectively inhibited ovulation.

Clinical Development

The clinical development of this compound has been extensive, focusing on its efficacy and safety for both emergency contraception and the treatment of uterine fibroids.

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations reached within approximately one hour. It is highly bound to plasma proteins and is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][9]

Table 3: Pharmacokinetic Parameters of this compound (30 mg single dose)

| Parameter | Value |

| Tmax (Time to Peak Concentration) | ~1 hour |

| Cmax (Peak Plasma Concentration) | 176 ± 89 ng/mL |

| Protein Binding | >98% |

| Metabolism | Primarily via CYP3A4 |

| Elimination Half-life | ~32 hours |

Source: Jadav SP, et al. J Pharmacol Pharmacother. 2012.[4]

Clinical Efficacy for Emergency Contraception

Multiple large-scale clinical trials have demonstrated the high efficacy of a single 30 mg dose of this compound for emergency contraception when taken up to 120 hours after unprotected intercourse.

Table 4: Clinical Trial Efficacy Data for this compound in Emergency Contraception

| Study/Analysis | Time Window | UPA Pregnancy Rate (95% CI) | Comparator (Levonorgestrel) Pregnancy Rate (95% CI) | Odds Ratio (95% CI) |

| Glasier et al., 2010 | Up to 72h | 1.8% (1.0-3.0) | 2.6% (1.7-3.9) | 0.68 (0.35-1.31) |

| Creinin et al., 2006 | Up to 72h | 0.9% | 1.7% | - |

| Fine et al., 2010 | 48 to 120h | 2.1% (1.4-3.1) | - | - |

| Meta-analysis | Up to 120h | 1.3% | 2.2% | 0.55 (0.32-0.93) |

Source: Glasier A, et al. Lancet. 2010; Creinin MD, et al. Obstet Gynecol. 2006; Fine P, et al. Obstet Gynecol. 2010; Brache V, et al. Contraception. 2013.

Clinical Efficacy for Uterine Fibroids

Clinical trials have also established the efficacy of this compound in reducing the size of uterine fibroids and controlling associated bleeding.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to the progesterone receptor using a radioligand competitive binding assay.

-

Preparation of Receptor Source:

-

Homogenize tissue rich in progesterone receptors (e.g., uterine tissue) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Perform ultracentrifugation to obtain a high-speed cytosol fraction containing soluble progesterone receptors.[10]

-

-

Competitive Binding Reaction:

-

Use a constant, low concentration of a radiolabeled ligand (e.g., [³H]progesterone).

-

Add a range of concentrations of the unlabeled competitor (this compound) to a series of reaction tubes.

-

Incubate the radiolabeled ligand, competitor, and receptor preparation to allow binding to reach equilibrium.[10]

-

-

Separation of Bound and Free Ligand:

-

Separate receptor-bound radioligand from unbound radioligand using methods like dextran-coated charcoal adsorption or filtration.[10]

-

-

Quantification of Binding:

-

Measure the amount of radioactivity in the bound fraction using a scintillation counter.[10]

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled competitor.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting dose-response curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[10]

-

Microarray Analysis of Ovarian Gene Expression

This protocol provides a general outline for analyzing changes in ovarian gene expression following treatment with this compound.

-

RNA Extraction:

-

Isolate total RNA from ovarian tissue of control and UPA-treated animals using a standard RNA extraction kit.

-

-

RNA Quality Control:

-

Assess the integrity and purity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

-

cDNA Synthesis and Labeling:

-

Synthesize complementary DNA (cDNA) from the RNA samples.

-

Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

-

-

Microarray Hybridization:

-

Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.

-

-

Scanning and Image Analysis:

-

Scan the microarray slide to detect the fluorescent signals.

-

Use image analysis software to quantify the intensity of each spot.

-

-

Data Normalization and Analysis:

-

Normalize the raw data to correct for experimental variations.

-

Identify differentially expressed genes between the control and UPA-treated groups using statistical analysis (e.g., t-test, ANOVA).

-

-

Functional Analysis:

-

Perform pathway analysis and gene ontology analysis to understand the biological significance of the differentially expressed genes.

-

Conclusion

The discovery and development of this compound represent a significant advancement in the field of reproductive health. Its unique profile as a selective progesterone receptor modulator allows for targeted therapeutic effects with a favorable safety profile. The comprehensive preclinical and clinical development program has robustly established its efficacy and safety for both emergency contraception and the treatment of uterine fibroids. This technical guide has provided an in-depth overview of the journey of this compound from its chemical synthesis to its clinical application, offering valuable insights for researchers and professionals dedicated to the advancement of pharmaceutical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. CN103601785A - Novel synthesis method of this compound - Google Patents [patents.google.com]

- 4. A new and efficient method for the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. RACGP - this compound: An update for Australian GPs [racgp.org.au]

- 8. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

Preclinical Efficacy and Safety of Ulipristal Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal (B1683391) Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with a dual agonist and antagonist profile depending on the target tissue.[1][2] This unique mechanism of action has positioned it as a therapeutic agent for conditions such as emergency contraception and uterine fibroids.[1][3] This technical guide provides a comprehensive overview of the preclinical data that have elucidated the efficacy and safety profile of UPA, forming the foundation for its clinical development. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Ulipristal Acetate exerts its pharmacological effects primarily by binding with high affinity to the progesterone receptor (PR), where it can act as either an antagonist or a partial agonist.[4][5] This tissue-selective activity is crucial to its therapeutic applications.

In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation.[6] When administered during the follicular phase, particularly before the luteinizing hormone (LH) surge, UPA can effectively postpone follicular rupture.[4][7] This is achieved by interfering with the normal progesterone-mediated signaling required for ovulation.[8] Studies in mice have shown that UPA can block ovulation by inhibiting PR-dependent pathways within the ovary.[8]

For the treatment of uterine fibroids, UPA's efficacy stems from its antiproliferative and pro-apoptotic effects on fibroid cells.[1][3] By acting as a PR antagonist in these benign tumors, UPA inhibits their growth and can lead to a reduction in their size.[1][9] This is accomplished by downregulating anti-apoptotic factors and growth factor expression, thereby selectively inducing apoptosis in fibroid cells.[3]

Signaling Pathway of this compound

Caption: UPA's mechanism of action.

Preclinical Efficacy

The efficacy of this compound has been evaluated in various animal models for its applications in both emergency contraception and the treatment of uterine fibroids.

Emergency Contraception Models

Preclinical studies in rats have demonstrated the antiovulatory and antifertility activities of UPA.[10][11] When administered post-coitally, UPA was effective in preventing pregnancy.[10][11] In rabbits, UPA inhibited progesterone-induced endometrial glandular proliferation, suggesting an additional mechanism that could contribute to its contraceptive effect.[10][11] The potency of UPA in inhibiting ovulation was found to be significantly higher than that of mifepristone (B1683876) in rats.[12]

Uterine Fibroid Models

While specific animal models for uterine fibroids are not extensively detailed in the provided search results, the mechanism of inhibiting cell proliferation and inducing apoptosis in fibroid cells has been established through in vitro studies and is the basis for its clinical use in treating uterine leiomyomas.[1][3][13]

Preclinical Safety and Toxicology

A comprehensive battery of toxicology studies has been conducted to establish the safety profile of this compound in various animal species.

Acute Toxicity

Single-dose toxicity studies were performed in female rats and rabbits. A single oral dose of 1250 mg/kg, which is approximately 380 and 760 times the clinical dose on a body surface area basis for rats and rabbits respectively, was administered.[12] In rats, one out of ten animals was sacrificed due to morbidity, while no treatment-related mortalities were observed in rabbits.[12]

Repeat-Dose Toxicity

Long-term toxicity studies have been conducted in mice, rats, and cynomolgus monkeys.

Table 1: Summary of Repeat-Dose Toxicity Studies

| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |

| TgRasH2 Mice | 26 weeks | 15, 45, 130 | No evidence of UPA-induced carcinogenicity. Organ weight changes in liver, pituitary, thyroid/parathyroid, and epididymis at the highest dose. Minimal panlobular hepatocellular hypertrophy in both sexes at 130 mg/kg/day.[10][14] |

| Sprague Dawley Rats | 104 weeks | 1, 3, 10 | No evidence of UPA-induced carcinogenicity. Decreased incidence of fibroadenomas and adenocarcinomas in the mammary gland. Non-neoplastic findings in reproductive and endocrine systems, considered exaggerated pharmacological effects.[10][14] |

| Cynomolgus Monkeys | 39 weeks | 1, 5, 25 | UPA was well-tolerated. Dose-dependent macroscopic and microscopic observations were limited to the uterus and oviducts, which were related to the pharmacological action of UPA and showed partial reversibility.[11][14] |

Carcinogenicity

Carcinogenicity studies were conducted in transgenic TgRasH2 mice for 26 weeks and in Sprague Dawley rats for 104 weeks. In both species, there was no evidence of any UPA-induced carcinogenicity at doses up to 130 mg/kg/day in mice and 10 mg/kg/day in rats.[10][14] Notably, in rats, UPA treatment was associated with a decreased incidence of mammary gland fibroadenomas and adenocarcinomas.[10][14]

Reproductive Toxicology

Reproductive toxicity studies have been conducted to assess the effects of UPA on fertility and embryo-fetal development. In rats, UPA treatment was shown to promote follicle development at each stage but inhibited ovulation by suppressing the LH surge.[15] This resulted in an increase in atretic follicles or unruptured luteinized cysts.[15] However, the study did not find evidence of direct toxic effects on the ovary.[15] In mice, UPA administered at doses similar to those used for emergency contraception did not affect gamete transport, fertilization, or early embryo development.[16]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies for key experiments.

Carcinogenicity Study in Sprague Dawley Rats

-

Animal Model: Male and female Sprague Dawley rats.

-

Study Duration: 104 weeks.

-

Dosing: this compound was administered at dose levels of 1, 3, or 10 mg/kg/day. Control groups received the vehicle and water.

-

Parameters Assessed: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all organs and tissues.

-

Rationale: To assess the long-term carcinogenic potential of UPA.

39-Week Oral Toxicity Study in Cynomolgus Monkeys

-

Animal Model: Female cynomolgus monkeys.

-

Study Duration: 39 weeks.

-

Dosing: Daily oral administration of this compound at dose levels of 1, 5, or 25 mg/kg.

-

Parameters Assessed: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic examination of tissues.

-

Rationale: To evaluate the potential toxicity of UPA following chronic administration in a non-human primate model.

Experimental Workflow for a Rodent Carcinogenicity Study

Caption: Rodent carcinogenicity study workflow.

Conclusion

The preclinical data for this compound demonstrate a well-defined mechanism of action as a selective progesterone receptor modulator. Efficacy has been established in relevant animal models for its indications in emergency contraception and uterine fibroids. The extensive toxicology program, including long-term studies in multiple species, has revealed a favorable safety profile, with no evidence of carcinogenicity and predictable, pharmacology-related effects on reproductive tissues. This robust preclinical package has provided a strong foundation for the successful clinical development and use of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rep.bioscientifica.com [rep.bioscientifica.com]

- 5. youtube.com [youtube.com]

- 6. This compound, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanism of Action of this compound for Emergency Contraception: A Systematic Review [frontiersin.org]

- 8. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carcinogenicity and chronic rodent toxicity of the selective progesterone receptor modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tga.gov.au [tga.gov.au]

- 13. Uterine fibroid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Ulipristal (UPA) effects on rat ovaries: Unraveling follicle dynamics, ovulation inhibition, and safety implications for prolonged use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo effects of this compound on fertilization and early embryo development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Ulipristal Acetate and the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide

An In-depth Examination of the Mechanisms and Effects for Researchers and Drug Development Professionals

Affiliation: Google Research

Abstract

Ulipristal (B1683391) Acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), has emerged as a significant compound in reproductive health, primarily for its role in emergency contraception. Its efficacy is rooted in its profound effects on the hypothalamic-pituitary-ovarian (HPO) axis. This technical guide provides a comprehensive overview of the core mechanisms of UPA action, focusing on its interaction with the HPO axis. We present a detailed analysis of its pharmacodynamics, supported by quantitative data from key clinical trials, and outline the experimental protocols used in these seminal studies. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Ulipristal Acetate is a derivative of 19-norprogesterone (B1209251) that exhibits both antagonistic and partial agonistic activity at the progesterone receptor (PR).[1][2] This dual activity allows it to modulate the physiological processes governed by progesterone, a key hormone in the female reproductive cycle. The primary mechanism of action for UPA in emergency contraception is the inhibition or delay of ovulation.[1][3] This is achieved through its influence on the HPO axis, which regulates the menstrual cycle. Understanding the intricate effects of UPA on this axis is crucial for optimizing its clinical use and for the development of new therapeutic applications.

Pharmacodynamics of this compound on the HPO Axis

UPA's primary pharmacological target is the progesterone receptor. By binding to PRs in the hypothalamus, pituitary gland, and ovaries, UPA modulates the release of gonadotropins and directly affects ovarian function.[2][4]

Effects on the Hypothalamus and Pituitary Gland

Progesterone typically exerts negative feedback on the hypothalamus and pituitary gland, regulating the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). By acting as a PR antagonist, UPA can interfere with this feedback loop. When administered in the follicular phase, particularly before the LH surge, UPA can suppress or delay the surge, which is the direct trigger for ovulation.[1][5]

Direct Ovarian Effects

Beyond its central effects, UPA appears to have a direct inhibitory effect on follicular rupture in the ovary.[6][7] Even when administered after the LH surge has initiated, UPA can delay follicular rupture, a key advantage over other emergency contraceptives like levonorgestrel.[5][8] This suggests that UPA interferes with progesterone-dependent pathways within the ovary that are essential for the final stages of follicle maturation and ovulation.[6][7]

Endometrial Effects

While the primary mechanism of UPA for emergency contraception is the inhibition of ovulation, it also exerts effects on the endometrium.[9] Depending on the timing of administration, UPA can alter the endometrial lining, potentially making it less receptive to implantation.[1][2] Studies have shown a dose-dependent decrease in endometrial thickness when UPA is administered in the early luteal phase.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from key pharmacodynamic studies of this compound.

Table 1: Effect of this compound (30 mg) on Follicular Rupture When Administered in the Advanced Follicular Phase (Leading Follicle ≥18 mm)

| Timing of Administration Relative to LH Surge | Percentage of Cycles with Follicular Rupture Delayed for at least 5 days |

| Before LH Surge Onset | 100% |

| After LH Surge Onset, Before LH Peak | 79% |

| On the Day of LH Peak | Ineffective |

Source: Brache et al. (2013)[8]

Table 2: Comparison of this compound (30 mg) and Levonorgestrel (1.5 mg) on Inhibition of Follicular Rupture

| Treatment Group | Percentage of Cycles with Follicular Rupture Delayed for at least 5 days |

| This compound | 58.8% |

| Levonorgestrel | 14.6% |

| Placebo | 4% |

Source: Brache et al. (2013)[8]

Table 3: Dose-Dependent Effects of this compound on Endometrial Thickness in the Early Luteal Phase

| UPA Dose | Mean Decrease in Endometrial Thickness |

| 10 mg | No significant delay |

| 50 mg | Significant delay in endometrial maturation |

| 100 mg | Significant delay in endometrial maturation |

Source: Stratton et al. (2010), as cited in Mechanism of Action of this compound for Emergency Contraception: A Systematic Review[1]

Table 4: Receptor Binding Affinity of this compound

| Receptor | Relative Binding Affinity | Antagonistic Activity |

| Progesterone Receptor | High | Yes (also partial agonist) |

| Glucocorticoid Receptor | Lower than Progesterone Receptor | Yes, at doses 50-fold higher than for anti-progestin effect |

| Androgen Receptor | Lower than Progesterone Receptor | Yes, at doses 50-fold higher than for anti-progestin effect |

Source: this compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC - NIH[9]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacodynamic studies of this compound.

Study Design for Ovulation Inhibition Trials

-

Design: Randomized, double-blind, placebo-controlled, crossover studies were frequently employed.[8]

-

Participants: Healthy women with regular menstrual cycles (typically 24-35 days) were recruited.[9] Exclusion criteria often included the use of hormonal contraceptives in the months prior to the study.[10]

-

Intervention: A single oral dose of 30 mg this compound was administered during the late follicular phase, identified by a leading follicle size of ≥18 mm as measured by transvaginal ultrasound.[8]

-

Monitoring:

-

Follicular Development: Transvaginal ultrasonography was performed daily or every other day to monitor the diameter of the dominant follicle.[8] Follicular rupture was confirmed by the disappearance of the follicle or a significant decrease in size.

-

Hormonal Analysis: Serum levels of LH, FSH, estradiol, and progesterone were measured from blood samples collected daily.[8] The onset of the LH surge was defined by a significant increase in LH levels from baseline, and the LH peak was identified as the highest measured value.[8]

-

-

Primary Endpoint: The primary outcome was the incidence of follicular rupture within 5-6 days of treatment administration.[8]

Methodology for Endometrial Receptivity Studies

-

Design: In vitro studies using a three-dimensional endometrial co-culture system have been utilized.[11]

-

Sample Collection: Endometrial biopsies were obtained from healthy, fertile women at a specific point in their menstrual cycle (e.g., LH+4).[11]

-

Cell Culture and Treatment: Epithelial and stromal cells were isolated from the biopsies and cultured to form a 3D construct. These constructs were then treated with this compound (e.g., 200 ng/ml) or a vehicle control.[11]

-

Embryo Attachment Assay: Healthy human embryos were placed on the endometrial constructs, and the rate of attachment was assessed after a set period (e.g., 5 days).[11]

-

Gene Expression Analysis: The expression of genes associated with endometrial receptivity was analyzed using techniques such as real-time PCR.[11]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes related to this compound's effects.

Conclusion

This compound exerts its primary contraceptive effect by potently inhibiting or delaying ovulation through its modulation of the hypothalamic-pituitary-ovarian axis. Its ability to act even after the initiation of the LH surge distinguishes it from other oral emergency contraceptives. The quantitative data from rigorous clinical trials provide a clear picture of its efficacy in disrupting the ovulatory process. A thorough understanding of its pharmacodynamics and the experimental protocols used to elucidate its mechanisms is essential for the ongoing research and development of selective progesterone receptor modulators in reproductive medicine. This guide serves as a foundational resource for professionals in the field, consolidating key data and visualizing the complex interactions of this compound within the female reproductive system.

References

- 1. Mechanism of Action of this compound for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Mechanism of Action of this compound for Emergency Contraception: A Systematic Review [frontiersin.org]

- 6. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ulipristal blocks ovulation by inhibiting progesterone receptor-dependent pathways intrinsic to the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hosting.sec.es [hosting.sec.es]

- 9. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound for Treatment of Symptomatic Uterine Leiomyomas: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound on human embryo attachment and endometrial cell gene expression in an in vitro co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Ulipristal Acetate's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with a complex bioactivity profile, exhibiting both antagonistic and partial agonistic effects on the progesterone receptor (PR).[1][2] This dual activity, coupled with its interaction with other steroid receptors, underpins its therapeutic applications in emergency contraception and the management of uterine fibroids.[3][4] This technical guide provides an in-depth overview of the in-vitro characterization of UPA's bioactivity, focusing on its receptor binding affinity, cellular effects, and modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of SPRMs.

Data Presentation: Quantitative Analysis of Ulipristal Acetate's Bioactivity

The following tables summarize the key quantitative parameters that define the in-vitro bioactivity of this compound.

| Receptor | Ligand | Cell Line/Tissue Source | Assay Type | Ki (nM) | Reference |

| Progesterone Receptor (PR) | This compound | Human Uterine Fibroid Cells | Competitive Radioligand Binding | ND | |

| Glucocorticoid Receptor (GR) | This compound | Human Liver Cells (HepG2) | Competitive Radioligand Binding | ND |

ND : Not definitively reported in the searched literature. While described as having high affinity for PR and lower for GR, specific Ki values were not found.

| Cell Line | Assay Type | Endpoint Measured | IC50/EC50 (µM) | Reference |

| Ishikawa (Endometrial Cancer) | Cell Viability (MTT) | Inhibition of Proliferation | ~10 | [5] |

| Uterine Sarcoma Cells (MES-SA, SK-UT-1) | Cell Viability (MTT) | Inhibition of Growth | Dose-dependent | [6] |

| Primary Leiomyoma Cells | Cell Proliferation (EdU) | Inhibition of Proliferation | 1 - 10 | [7] |

| Ishikawa (Endometrial Cancer) | Caspase 3/7 Activity | Induction of Apoptosis | Dose-dependent | [8] |

Core Bioactivity of this compound

Progesterone Receptor Modulation

This compound's primary mechanism of action is its function as a selective progesterone receptor modulator.[1][2] It binds with high affinity to the progesterone receptor, where it can act as either an antagonist or a partial agonist, depending on the cellular context and the presence of co-regulators. This dual functionality allows UPA to inhibit progesterone-mediated signaling, which is crucial for its effects on ovulation and the endometrium.[4]

Glucocorticoid Receptor Antagonism

UPA also exhibits cross-reactivity with the glucocorticoid receptor (GR), where it functions as an antagonist.[9][10][11] This anti-glucocorticoid activity is an important consideration in its overall pharmacological profile. Studies have shown that UPA can block glucocorticoid-induced gene transcription in a dose-dependent manner in various cell types, including human liver and uterine fibroid cells.[9] This effect is direct and does not require the presence of the progesterone receptor.[9]

Key In-Vitro Effects of this compound

Anti-proliferative and Pro-apoptotic Effects

In-vitro studies have consistently demonstrated the anti-proliferative and pro-apoptotic effects of this compound in various cell types, particularly in uterine fibroid (leiomyoma) and endometrial cancer cells.

-

Inhibition of Cell Proliferation: UPA has been shown to inhibit the proliferation of uterine leiomyoma cells and endometrial cancer cell lines in a dose-dependent manner.[5][7] This effect is often associated with the up-regulation of cell cycle inhibitors like p21 and p27.[12]

-

Induction of Apoptosis: UPA promotes apoptosis, or programmed cell death, in uterine fibroid and endometrial cancer cells.[8][9] This is achieved through the modulation of key apoptotic proteins, including the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax.[8] Furthermore, UPA has been observed to increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are critical for the final stages of apoptosis.[8]

Modulation of Gene Expression

This compound significantly alters the gene expression profiles in its target cells. In uterine fibroid cells, UPA treatment leads to changes in the expression of genes related to the extracellular matrix and apoptosis.[9] In endometrial cells, UPA has been shown to down-regulate genes involved in endometrial receptivity and decidualization.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key intracellular signaling pathways.

Progesterone Receptor Signaling Pathway

As a selective modulator of the progesterone receptor, UPA directly influences the PR signaling cascade. Upon binding, UPA can either block the recruitment of co-activators, leading to transcriptional repression (antagonistic effect), or recruit a different set of co-regulators, resulting in a modified transcriptional response (partial agonistic effect).

References

- 1. What Is this compound? | EllaOne® Magazine [ellaone.co.uk]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces cell cycle delay and remodeling of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Initial Clinical Trial Data for Ulipristal Acetate in Gynecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract